molecular formula C7H11NO3 B556429 N-acetyl-D-proline CAS No. 59785-68-1

N-acetyl-D-proline

Cat. No. B556429
CAS RN: 59785-68-1
M. Wt: 157,17 g/mole
InChI Key: GNMSLDIYJOSUSW-ZCFIWIBFSA-N
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Description

“N-acetyl-D-proline” belongs to the class of organic compounds known as proline and derivatives . These are compounds containing proline or a derivative thereof resulting from the reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . It is an analog of the COOH-terminal dipeptide portion of preferred substrates of angiotensin-converting enzyme (ACE) .


Synthesis Analysis

The synthesis of N-acetyl-D-proline involves the stereocontrolled synthesis of different diastereoisomers, functionalized analogues, conformational and stereoelectronic features . The smallest ring motif that can be incorporated in a natural amino acid is the cyclopropane ring . The practice of ring constraint in the field of amino acids and peptides is an important strategy in the design of peptidomimetics and related motifs intended to improve biological activity without compromising the inherent properties of the original substrate .


Molecular Structure Analysis

The structure of N-acetyl-D-proline has been studied using X-ray diffraction . The structure of N-acetyl-D-proline bound to serum amyloid P component has been deposited in the Protein Data Bank . Crystal structures of N-acetylated proline and homologs with four- and six-membered rings were obtained and compared .


Chemical Reactions Analysis

N-acetyl-D-proline is involved in various chemical reactions. For instance, it has been used in studies of the binding of substrates and inhibitors by ACE and to differentiate the specificities of various aminoacylases . The reactions were monitored with TLC and all structures were characterized using spectroscopic techniques such as FT-IR, 1H-NMR, and mass spectrometry .


Physical And Chemical Properties Analysis

N-acetyl-D-proline is a small molecule with a chemical formula of C7H11NO3 . Its average weight is 157.1671 and its monoisotopic weight is 157.073893223 . It is stable under normal conditions .

Scientific Research Applications

1. Microbial Production of N-acetyl cis-4-hydroxy-l-proline

  • Summary of Application: The proline analogue cis-4-hydroxy-l-proline (CHOP), which inhibits the biosynthesis of collagen, has been clinically evaluated as an anticancer drug . To promote CHOP’s retention in blood and/or to decrease its toxicity, N-acetylation of CHOP might be a novel approach as a prodrug .
  • Methods of Application: The study achieved the microbial production of N-acetyl CHOP from l-proline by coexpression of l-proline cis-4-hydroxylases converting l-proline into CHOP (SmP4H) from the Rhizobium Sinorhizobium meliloti and N-acetyltransferase converting CHOP into N-acetyl CHOP (Mpr1) from the yeast Saccharomyces cerevisiae .
  • Results or Outcomes: The highest yield of N-acetyl CHOP was achieved at 42 h cultivation in the optimized medium . Five unknown compounds were detected in the total protein reaction, probably due to the degradation of N-acetyl CHOP .

2. Chitooligosaccharide and Proline Metabolism

  • Summary of Application: Chitooligosaccharide (COS) has been reported as an elicitor of plant immunity that can improve plant seedling tolerance to cold stress . COS could increase contents of proline and glutamate in the seedlings .
  • Methods of Application: The study involved treating rice seedlings with COS and observing the effects on proline metabolism and cold stress tolerance .
  • Results or Outcomes: COS significantly induced the transcripts of the key genes associated with the glutamate and proline biosynthesis pathway during cold stress . This indicates that COS enhanced seedling growth and cold tolerance in rice may be caused by the osmotic regulation through the accumulations of glutamate and proline to provide significant osmo-protection .

3. Microbial Proline Racemase–Proline Dehydrogenase Cascade

  • Summary of Application: An efficient proline racemase–proline dehydrogenase cascade was developed for the enantioselective production of d-proline . d-proline and N-boc-5-hydroxy-l-proline are key chiral intermediates in the production of eletriptan and saxagliptin, respectively .
  • Methods of Application: The study involved the racemization of l-proline to dl-proline and the enantioselective dehydrogenation of l-proline in DL-proline . The racemization of l-proline to dl-proline used an engineered proline racemase (ProR). l-proline up to 1000 g/L could be racemized to dl-proline with 1 g/L of wet Escherichia coli cells expressing ProR within 48 h .
  • Results or Outcomes: Using a cell-recycling strategy, d-proline was obtained in 45.7% yield with an enantiomeric excess of 99.6% . N-boc-5-hydroxy-l-proline was also synthesized from l-glutamate semialdehyde, a dehydrogenated product of l-proline, in a 16.7% yield .

4. Properties, Metabolisms, and Applications of l-Proline Analogues

  • Summary of Application: l-Proline analogues have been proven to be valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells . They are also useful compounds for industrial use .
  • Methods of Application: The study involved the use of l-proline analogues to induce a transient stress response in cells, comparable with that of heat shock stress . Many analogues are transported into cells via amino acid permeases (transporters). Once inside a cell, the analogues compete with naturally occurring amino acids for incorporation into nascent proteins, resulting in protein misfolding .
  • Results or Outcomes: The accumulation of abnormal or misfolded proteins, in turn, inhibits cell growth . The addition of certain amino acid analogues or mild heat shock causes a rapid increase in the synthesis of heat shock proteins in cells .

5. Microbial Proline Racemase–Proline Dehydrogenase Cascade

  • Summary of Application: An efficient proline racemase–proline dehydrogenase cascade was developed for the enantioselective production of d-proline . d-proline and N-boc-5-hydroxy-l-proline are key chiral intermediates in the production of eletriptan and saxagliptin, respectively .
  • Methods of Application: The study involved the racemization of l-proline to dl-proline and the enantioselective dehydrogenation of l-proline in DL-proline . The racemization of l-proline to dl-proline used an engineered proline racemase (ProR). l-proline up to 1000 g/L could be racemized to dl-proline with 1 g/L of wet Escherichia coli cells expressing ProR within 48 h .
  • Results or Outcomes: Using a cell-recycling strategy, d-proline was obtained in 45.7% yield with an enantiomeric excess of 99.6% . N-boc-5-hydroxy-l-proline was also synthesized from l-glutamate semialdehyde, a dehydrogenated product of l-proline, in a 16.7% yield .

6. Properties, Metabolisms, and Applications of l-Proline Analogues

  • Summary of Application: l-Proline analogues have been proven to be valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells . They are also useful compounds for industrial use .
  • Methods of Application: The study involved the use of l-proline analogues to induce a transient stress response in cells, comparable with that of heat shock stress . Many analogues are transported into cells via amino acid permeases (transporters). Once inside a cell, the analogues compete with naturally occurring amino acids for incorporation into nascent proteins, resulting in protein misfolding .
  • Results or Outcomes: The accumulation of abnormal or misfolded proteins, in turn, inhibits cell growth . The addition of certain amino acid analogues or mild heat shock causes a rapid increase in the synthesis of heat shock proteins in cells .

Safety And Hazards

When handling N-acetyl-D-proline, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

(2R)-1-acetylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMSLDIYJOSUSW-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352112
Record name N-acetyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-acetyl-D-proline

CAS RN

59785-68-1
Record name N-acetyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-1-acetylpyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
U Groeger, K Drauz, H Klenk - … Chemie International Edition in …, 1990 - Wiley Online Library
… Figure 1 shows plots of the hydrolysis versus time of N-acetyl-L-proline, N-acetyl-D,Lproline and N-acetyl-D-proline. The enzyme … N-acetyl-D-proline was not hydrolyzed. This permits …
Number of citations: 5 onlinelibrary.wiley.com
SE Kolstoe, MC Jenvey, A Purvis, ME Light… - … Section D: Biological …, 2014 - scripts.iucr.org
… We also report a high-resolution analysis of the interaction of N-acetyl-D-proline, a substructure of CPHPC, with SAP in comparison with the L-isomer. These crystallographic …
Number of citations: 15 scripts.iucr.org
A Purvis - 2002 - eprints.soton.ac.uk
… The structure of SAP in the presence of N-acetyl-D-proline has … The carboxyl group of N-acetylD-proline is bound in the … with the higher resolution N-acetylD-proline structure. The alkyl …
Number of citations: 1 eprints.soton.ac.uk
X Chen, H Zhang, D Zhang, Y Miao, G Li - Applied Surface Science, 2018 - Elsevier
… Multi-shelled ZnO microspheres (MMSZ) were controllably shaped with hierarchically porous structures via a facile hydrothermal route using amino acid (N-Acetyl-d-Proline) as template …
Number of citations: 50 www.sciencedirect.com
PJ Hughes - 2016 - discovery.ucl.ac.uk
… In addition, the binding of SAP with N-acetyl D-proline has been investigated by x-ray crystallography. Using a 1.5Å resolution structure the exact interaction of the headgroup used in …
Number of citations: 3 discovery.ucl.ac.uk
MB Pepys, J Herbert, WL Hutchinson, GA Tennent… - Nature, 2002 - nature.com
… µM for MOβDG and 15 µM for N-acetyl d-proline. Interestingly, the dissociation constant for … The 2.4 Å resolution structure of SAP co-crystallized with N-acetyl-d-proline shows a very …
Number of citations: 633 www.nature.com
H Mikolajek, SE Kolstoe, VE Pye… - Journal of Molecular …, 2011 - Wiley Online Library
… of the cyclic pyruvate acetal of galactose (Hind et al., 1984; Pepys et al., 1997) by SAP, ∼30–40 µM for phosphoethanolamine with CRP and SAP, ∼15 µM for N-acetyl D-proline by …
Number of citations: 48 onlinelibrary.wiley.com
J Liu, Z Zhang, X Tan, WGJ Hol… - Journal of the …, 2005 - ACS Publications
… Because the K d of N-acetyl-d-proline (equivalent to the SAP-… In the presence of increasing amounts of N-acetyl-d-proline, … diminished by a competitive SAP ligand, N-acetyl-d-proline. …
Number of citations: 37 pubs.acs.org
IJ Clifton, MA McDonough, D Ehrismann… - Journal of inorganic …, 2006 - Elsevier
… (f) CarC in complex with N-acetyl-d-proline [46]. (g) ATSK in complex with (2R)-2-ethyl-1-hexanesulfonic acid [114]. (h) IPNS in complex with Mn II without substrate, note the position of …
Number of citations: 507 www.sciencedirect.com
MB Pepys - Frontiers in immunology, 2018 - frontiersin.org
… Although N-acetyl D-proline is only weakly bound by SAP, with Kd ~15 μM, the cross linking of pairs of SAP molecules by five CPHPC molecules forms a very stable complex with Kd ~…
Number of citations: 52 www.frontiersin.org

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